molecular formula C14H11ClN2O4 B5819262 5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide

5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide

Cat. No. B5819262
M. Wt: 306.70 g/mol
InChI Key: WWIUOZIMHNYELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide, also known as GW 501516, is a chemical compound that has gained attention in the scientific community due to its potential use as a performance-enhancing drug. Despite its potential benefits, there are also concerns about its safety and long-term effects. In

Mechanism of Action

5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide 501516 works by activating the PPAR-delta pathway, which regulates the metabolism of fatty acids and glucose. This activation leads to an increase in the expression of genes involved in energy metabolism, leading to an increase in endurance and a decrease in fat storage. It has also been shown to increase the expression of genes involved in muscle fiber type switching, leading to an increase in muscle endurance.
Biochemical and Physiological Effects:
5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide 501516 has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve cardiovascular health in animal studies. It has also been shown to increase the expression of genes involved in energy metabolism and muscle fiber type switching. However, there are also concerns about its potential negative effects on the liver and other organs.

Advantages and Limitations for Lab Experiments

5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide 501516 has several advantages for lab experiments. It is relatively easy to synthesize and can be used to study the effects of PPAR-delta activation on energy metabolism and muscle fiber type switching. However, there are also limitations to its use. It is not approved for human use and there are concerns about its safety and long-term effects.

Future Directions

There are several future directions for research on 5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide 501516. One area of research could be to study its potential use in treating metabolic disorders such as obesity and diabetes. Another area of research could be to study its effects on muscle fiber type switching in humans. Additionally, more research is needed to fully understand the safety and long-term effects of this compound.

Synthesis Methods

The synthesis of 5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide 501516 involves several steps. First, 5-chloro-2-nitroaniline is reacted with 3-methoxybenzoyl chloride to form 5-chloro-N-(3-methoxybenzoyl)-2-nitroaniline. This compound is then reacted with sodium hydroxide to form the final product, 5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide. The synthesis method has been refined over the years, with researchers developing more efficient and cost-effective methods.

Scientific Research Applications

5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide 501516 has been studied extensively in the scientific community for its potential use as a performance-enhancing drug. It has been shown to increase endurance and improve cardiovascular health in animal studies. It has also been studied for its potential use in treating metabolic disorders such as obesity and diabetes. However, more research is needed to fully understand the effects of this compound on humans.

properties

IUPAC Name

5-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-11-4-2-3-10(8-11)16-14(18)12-7-9(15)5-6-13(12)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIUOZIMHNYELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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